molecular formula C6H4BrN3S B1374291 5-Bromothieno[2,3-D]pyrimidin-4-amine CAS No. 1337532-92-9

5-Bromothieno[2,3-D]pyrimidin-4-amine

Cat. No.: B1374291
CAS No.: 1337532-92-9
M. Wt: 230.09 g/mol
InChI Key: XIGNYVXBEMTBEM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 5-Bromothieno[2,3-D]pyrimidin-4-amine is Cyt-bd , a protein complex found in the respiratory chain of many bacteria . This protein complex plays a crucial role in the energy metabolism of these organisms.

Mode of Action

This compound interacts with its target, Cyt-bd, by inhibiting its function

Biochemical Pathways

The inhibition of Cyt-bd by this compound affects the respiratory chain of the bacteria, disrupting their energy metabolism . This disruption can lead to the death of the bacteria, making this compound a potential antibacterial agent.

Result of Action

The result of the action of this compound is the disruption of the energy metabolism of bacteria, leading to their death . This makes it a potential candidate for the development of new antibacterial drugs.

Biochemical Analysis

Biochemical Properties

5-Bromothieno[2,3-D]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been found to interact with protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This interaction can lead to the inhibition of kinase activity, thereby affecting various cellular processes. Additionally, this compound has been shown to bind to certain receptors on the cell surface, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by disrupting key signaling pathways. It can also affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival. Furthermore, this compound can influence cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme. This binding can prevent the enzyme from interacting with its natural substrate, thereby blocking its activity. Additionally, this compound can interact with DNA and RNA, affecting the transcription and translation processes. This compound may also modulate the activity of signaling molecules, such as kinases and phosphatases, which play critical roles in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is an important factor, as it can degrade under certain conditions, leading to a loss of activity. Studies have shown that this compound remains stable for extended periods when stored under appropriate conditions. Prolonged exposure to light or heat can result in degradation. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in terms of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models. At higher doses, it can lead to toxic effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing adverse effects. It is crucial to determine the optimal dosage to maximize the benefits while minimizing the risks .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and may contribute to the overall effects of the compound. The interaction of this compound with cofactors, such as NADH and ATP, can also influence its metabolic fate. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects. For example, its presence in the nucleus can affect gene expression, while its localization in the mitochondria can impact cellular metabolism .

Properties

IUPAC Name

5-bromothieno[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-11-6-4(3)5(8)9-2-10-6/h1-2H,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGNYVXBEMTBEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N=CN=C2S1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30735838
Record name 5-Bromothieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337532-92-9
Record name 5-Bromothieno[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30735838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 5-bromo-4-chlorothieno[2,3-d]pyrimidine (1 g, 4.01 mmol) in concentrated aqueous ammonium hydroxide (150 mL, 3852 mmol) was stirred overnight at 90° C. in a sealed vessel. The reaction was allowed to cool to room temperature and filtered. The white solid in the filter was air dried to afford 5-bromothieno[2,3-d]pyrimidin-4-amine (796 mg). LC/MS (ES) m/z=387.1 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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